6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine
CAS No.: 51123-89-8
Cat. No.: VC20427495
Molecular Formula: C15H11F3N4O2S
Molecular Weight: 368.3 g/mol
* For research use only. Not for human or veterinary use.
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine - 51123-89-8](/images/structure/VC20427495.png)
Specification
CAS No. | 51123-89-8 |
---|---|
Molecular Formula | C15H11F3N4O2S |
Molecular Weight | 368.3 g/mol |
IUPAC Name | 6-[3-(trifluoromethyl)phenyl]sulfonylquinazoline-2,4-diamine |
Standard InChI | InChI=1S/C15H11F3N4O2S/c16-15(17,18)8-2-1-3-9(6-8)25(23,24)10-4-5-12-11(7-10)13(19)22-14(20)21-12/h1-7H,(H4,19,20,21,22) |
Standard InChI Key | LMXPIDHKKSVTCS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine possesses the molecular formula C₁₅H₁₁F₃N₄O₂S and a molecular weight of 368.3 g/mol. Its IUPAC name, 6-[3-(trifluoromethyl)phenyl]sulfonylquinazoline-2,4-diamine, reflects the substitution pattern: a sulfonyl group at the 6-position of the quinazoline ring, linked to a 3-(trifluoromethyl)phenyl moiety, with amine groups at positions 2 and 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl bridge contributes to hydrogen-bonding interactions with biological targets.
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS No. | 51123-89-8 |
Molecular Formula | C₁₅H₁₁F₃N₄O₂S |
Molecular Weight | 368.3 g/mol |
Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N)C(F)(F)F |
InChI Key | LMXPIDHKKSVTCS-UHFFFAOYSA-N |
Spectroscopic and Computational Characterization
The compound’s Standard InChI (InChI=1S/C15H11F3N4O2S/c16-15(17,18)8-2-1-3-9(6-8)25(23,24)10-4-5-12-11(7-10)13(19)22-14(20)21-12/h1-7H,(H4,19,20,21,22)) provides a complete descriptor of its connectivity and stereochemistry. Nuclear magnetic resonance (NMR) studies of analogous quinazoline derivatives reveal distinct signals for the sulfonyl group (δ 7.8–8.2 ppm for aromatic protons) and trifluoromethyl moiety (δ -62 ppm in ¹⁹F NMR) . Density functional theory (DFT) calculations predict a planar quinazoline core with the sulfonyl group adopting a conformation perpendicular to the aromatic ring, optimizing π-π stacking and dipole interactions .
Synthesis and Analytical Profiling
Synthetic Routes
The synthesis of 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine typically proceeds via a multi-step sequence:
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Sulfonation: Reaction of 6-aminoquinazoline with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine) yields the sulfonated intermediate.
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Amination: Subsequent treatment with ammonia or ammonium hydroxide introduces the 2,4-diamine functionality .
A representative protocol involves refluxing 6-[[3-(trifluoromethyl)phenyl]thio]-2,4-quinazolinediamine with hydrochloric acid, followed by neutralization with ammonium hydroxide to precipitate the product in 92.7% yield . Purification via recrystallization from ethanol or acetonitrile ensures high purity (>95% by HPLC).
Analytical Validation
High-performance liquid chromatography (HPLC) methods employing C18 columns (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) confirm purity. Mass spectrometry (ESI-MS) shows a predominant [M+H]⁺ ion at m/z 369.1, consistent with the molecular formula. Thermal analysis (DSC) reveals a melting point of 218–220°C, indicative of crystalline stability .
Structure-Activity Relationships (SAR)
Role of the Sulfonyl Group
Replacement of the sulfonyl linkage with thioether or methylene groups reduces kinase inhibitory activity by 10–50%, underscoring its importance in hydrogen bonding and electrostatic interactions . The meta-trifluoromethyl substitution on the phenyl ring optimizes steric compatibility with hydrophobic enzyme pockets, as evidenced by comparative molecular field analysis (CoMFA) .
Impact of Amine Substituents
Converting the 2,4-diamine groups to methoxy or methylthio functionalities abolishes anticancer activity, highlighting the necessity of hydrogen-bond donor sites for target engagement .
Applications and Future Directions
Drug Discovery Platforms
This compound serves as a lead structure for developing:
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Dual EGFR/DHFR inhibitors for overcoming tyrosine kinase inhibitor resistance.
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Antimetabolites targeting folate-dependent pathways in infectious diseases.
Challenges and Optimization Strategies
Current limitations include moderate aqueous solubility (logP: 2.8) and cytochrome P450-mediated metabolism. Prodrug strategies (e.g., phosphate esters) and fluorination at the 7-position of the quinazoline ring are under investigation to improve pharmacokinetics .
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